![molecular formula C11H12O3 B8659682 2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B8659682.png)
2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the family of benzo[d][1,3]dioxin-4-ones. These compounds are known for their unique structural features and diverse applications in various fields, including medicinal chemistry, agrochemicals, and synthetic organic chemistry . The compound’s structure consists of a benzene ring fused with a 1,3-dioxin ring, with three methyl groups attached at positions 2, 2, and 7.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. One common method includes the use of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile as the reaction medium . The reaction proceeds at room temperature and results in moderate to good yields of the desired product.
Another approach involves the use of dichloromethane as the methylene donor under catalyst-free conditions, with potassium phosphate as the base . This method also yields the desired benzo[d][1,3]dioxin-4-one derivatives efficiently.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yields and purity.
化学反応の分析
Types of Reactions
2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzo[d][1,3]dioxin-4-one derivatives.
科学的研究の応用
2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of 2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit nucleoside base transport and topoisomerase I, leading to antiplasmodial and cytotoxic effects . The compound’s structure allows it to interact with various biological molecules, modulating their activity and leading to desired therapeutic outcomes.
類似化合物との比較
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound shares a similar dioxin ring structure but differs in the position of the methyl groups.
5-Hydroxy-2,2,7-trimethyl-4H-1,3-benzodioxin-4-one: This compound has an additional hydroxyl group, which imparts different chemical properties.
Uniqueness
2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of three methyl groups at positions 2, 2, and 7 provides steric hindrance and electronic effects that differentiate it from other similar compounds.
特性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
2,2,7-trimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C11H12O3/c1-7-4-5-8-9(6-7)13-11(2,3)14-10(8)12/h4-6H,1-3H3 |
InChIキー |
JZIPNNSEKVCIEN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=O)OC(O2)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

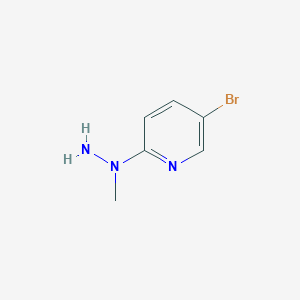
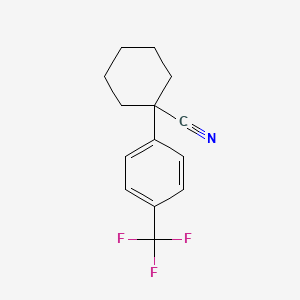
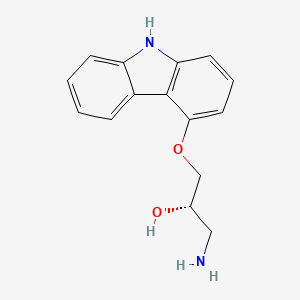
![5-Amino-[1,1'-biphenyl]-2-carboxylicacidhydrochloride](/img/structure/B8659640.png)

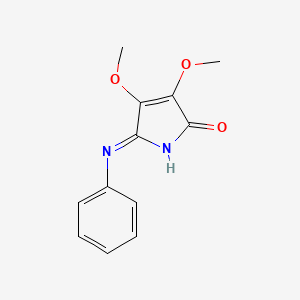

![2-Mercaptobenzo[d]oxazole-4-carbonitrile](/img/structure/B8659674.png)


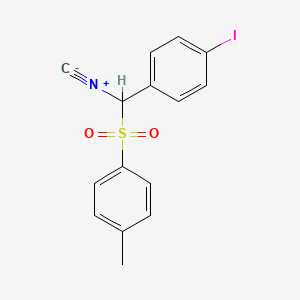
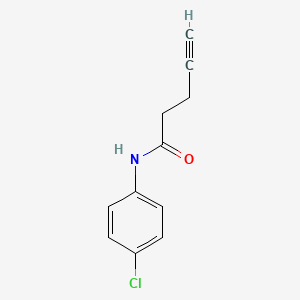
![2,2'-[Ethane-1,2-diylbis(iminomethanediyl)]bis(4,6-di-tert-butylphenol)](/img/structure/B8659715.png)
